6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
Description
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 6, a methyl group at position 7, and a morpholin-4-ylmethyl substituent at position 4 of the chromen-2-one scaffold. Coumarins are widely studied for their diverse pharmacological properties, including antimicrobial, antioxidant, and kinase-inhibitory activities . The morpholine moiety enhances solubility and bioavailability, while the hydroxy group at position 6 may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-6-14-12(8-13(10)17)11(7-15(18)20-14)9-16-2-4-19-5-3-16/h6-8,17H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLUMFHXZLPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-hydroxy-7-methylcoumarin and morpholine.
Formation of Intermediate: The 6-hydroxy-7-methylcoumarin is reacted with a suitable reagent, such as formaldehyde, to form an intermediate compound.
Introduction of Morpholine Group: The intermediate compound is then reacted with morpholine under specific reaction conditions, such as heating and the presence of a catalyst, to introduce the morpholin-4-ylmethyl group at the 4th position of the chromen-2-one core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one.
Reduction: Formation of dihydro-6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholine groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging ROS and protecting cells from oxidative damage.
Comparison with Similar Compounds
Substituent Variations at Position 4
- Morpholin-4-ylmethyl group :
Present in the target compound, this group improves solubility and may enhance binding to kinase targets, as seen in PI3Kδ inhibitors . - 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): The piperazine group, with its basic nitrogen, may enhance cellular permeability and binding to charged residues in enzymes .
Substituent Variations at Position 6
Substituent Variations at Position 7
- Methyl group :
The methyl group in the target compound balances lipophilicity and steric effects, optimizing membrane permeability . - Amino group: 7-amino-4-methyl-2H-chromen-2-one derivatives (): The amino group enables conjugation with other pharmacophores, expanding therapeutic applications such as hybrid molecule design .
Antimicrobial and Antitumor Activity
Compounds with hydroxy or chloro substituents at position 6 exhibit notable antimicrobial activity. For example, 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives show efficacy against bacterial strains . The target compound’s hydroxy group may similarly contribute to antimicrobial properties.
Kinase Inhibition
The morpholin-4-ylmethyl group is a key feature in kinase inhibitors. MSC2360844, a PI3Kδ inhibitor, incorporates morpholine to enhance binding affinity .
Antioxidant Properties
Hydroxy-substituted coumarins, such as 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one, demonstrate radical-scavenging activity . The target compound’s hydroxy group at position 6 likely contributes to similar antioxidant mechanisms.
Crystallographic Data
Crystal structures of analogs, such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, reveal planar chromenone scaffolds with substituents influencing packing patterns . Computational tools like Mercury CSD aid in analyzing these interactions .
Comparative Data Table
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